
N7-(2-Hydroxyethyl)guanine
Overview
Description
N7-(2-Hydroxyethyl)guanine (N7-HOEtG) is a DNA adduct formed via alkylation of the N7 position of guanine by agents such as ethylene oxide (EO) and chloroethylnitrosoureas (CENUs) like carmustine (BCNU). This adduct arises from both endogenous processes (e.g., metabolic oxidation of ethylene during lipid peroxidation) and exogenous exposures (e.g., industrial EO or chemotherapeutic drugs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N7-(2-Hydroxyethyl)guanine typically involves the reaction of guanine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective alkylation at the N-7 position of guanine. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using ethylene oxide and guanine. The process includes steps such as purification and isolation of the product using techniques like chromatography and crystallization to achieve high purity .
Types of Reactions:
Common Reagents and Conditions:
Ethylene Oxide: Used for the initial alkylation reaction.
Oxidizing Agents: Such as hydrogen peroxide, which can induce oxidative stress and further modify the compound.
Major Products Formed:
This compound: The primary product of the alkylation reaction.
Oxidized Derivatives: Formed through subsequent oxidation reactions.
Scientific Research Applications
Molecular Dosimetry
N7-HOEtG serves as a molecular dosimeter for assessing exposure to alkylating agents in biological systems. It provides a quantitative measure of DNA damage that can be correlated with the dose of the carcinogenic agent.
- Study on Brain Tumors : A study measured N7-HOEtG levels in human brain tumor samples from patients treated with 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). The results indicated significantly elevated levels of N7-HOEtG in tumor samples adjacent to the injection site compared to control samples, demonstrating its potential as a biomarker for drug delivery efficacy and DNA damage assessment in cancer therapy .
Sample Location | Mean N7-HOEtG Level (pmol/mg DNA) |
---|---|
Distal | 0.8 |
Medial | 2.6 |
Adjacent | 369.5 |
Control (mean) | 0.42 |
Toxicological Studies
N7-HOEtG is extensively utilized in toxicological assessments to evaluate the effects of environmental and occupational exposures to carcinogens.
- Ethylene Oxide Exposure : Research has demonstrated that N7-HOEtG is the primary DNA adduct formed upon exposure to ethylene oxide. A study using high-performance liquid chromatography (HPLC) showed a linear dose-response relationship for N7-HOEtG formation in DNA samples treated with varying concentrations of EO . This relationship underscores its utility in risk assessment for chemical exposure.
Ethylene Oxide Concentration (ppm) | N7-HOEtG Level (pmol/μmol guanine) |
---|---|
Control | 0.2 ± 0.1 |
3 | Variable |
10 | Variable |
33 | Variable |
100 | Variable |
Cancer Research
The formation of N7-HOEtG is linked to the carcinogenic process, making it a focal point in cancer research.
- Carcinogenic Mechanism : Studies have explored the mechanisms by which N7-HOEtG contributes to mutagenesis and cancer development. The presence of this adduct in tissues has been correlated with increased cancer risk, particularly in tissues exposed to high levels of ethylene oxide .
- Human Studies : In human studies, N7-HOEtG levels were found to be significantly higher in smokers compared to non-smokers, suggesting that tobacco smoke may enhance the formation of this DNA adduct .
Analytical Method Development
The accurate measurement of N7-HOEtG is crucial for its application in research and clinical settings.
- HPLC and Mass Spectrometry : Various methods have been developed for detecting N7-HOEtG, including HPLC with electrochemical detection and gas chromatography coupled with mass spectrometry (GC-MS). These techniques allow for sensitive quantification of N7-HOEtG levels in biological samples .
Case Studies
Several case studies highlight the importance of N7-HOEtG in understanding exposure and risk assessment:
- Case Study on Acrylamide Exposure : A recent study analyzed DNA modifications resulting from acrylamide consumption, measuring levels of related adducts like N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-CAG). This study demonstrated significant differences in adduct levels between groups consuming high versus low acrylamide diets, indicating the relevance of such analyses for dietary risk assessments .
- Endogenous Formation : Research on endogenous formation of N7-HOEtG revealed that even without external exposure, certain physiological conditions could lead to its formation, emphasizing the need for further investigation into its role as a biomarker for cellular stress or damage .
Mechanism of Action
The mechanism of action of N7-(2-Hydroxyethyl)guanine involves its formation through the alkylation of guanine by ethylene oxide. This modification can disrupt the normal base-pairing in DNA, leading to mutations and potential carcinogenic effects. The compound can also induce oxidative stress, further contributing to DNA damage .
Comparison with Similar Compounds
Formation and Role in Molecular Dosimetry
- Endogenous Formation: Ethylene, generated during methionine oxidation and lipid peroxidation, is metabolized by cytochrome P450 to EO, which alkylates DNA to form N7-HOEtG .
- Exogenous Sources: CENUs like BCNU decompose into reactive intermediates that alkylate DNA, with N7-HOEtG being a primary adduct. Its levels correlate linearly with drug concentrations, making it a molecular dosimeter for assessing drug delivery efficacy in tumors .
- Detection Methods : Quantified via HPLC with electrochemical detection (HPLC-EC) or gas chromatography-mass spectrometry (GC-MS), with sensitivity limits as low as 0.25 pmol/mg DNA .
Biological Significance N7-HOEtG is a biomarker of exposure rather than direct genotoxicity.
Table 1: Key DNA Adducts and Their Properties
Key Comparisons
Formation Mechanisms N7-HOEtG: Forms via SN2 alkylation by EO or BCNU. Endogenous levels (0.2–3.5 adducts/10⁸ nucleotides) complicate exogenous exposure assessments . N7-CAG: Derived from glycidamide, a metabolite of acrylamide. Levels in blood correlate with dietary intake (e.g., fried foods) . N7-MeG: Produced by methylating agents (e.g., temozolomide). Used to evaluate chemotherapeutic efficacy .
Detection Sensitivity HPLC-EC for N7-HOEtG achieves a detection limit of 1 adduct/6×10⁶ nucleotides . GC-MS offers higher specificity for distinguishing endogenous vs. exogenous N7-HOEtG in rodents .
Biological Impact Depurination: N7-HOEtG depurinates faster (t₁/₂ = 1–6.9 days) than N7-MeG (t₁/₂ = ~150 hours), influencing adduct persistence and repair . Genotoxicity: O6-HOEtG, though 200-fold less abundant than N7-HOEtG, is more mutagenic due to mispairing during replication .
Biomarker Reliability N7-HOEtG’s endogenous background limits its utility for low-level exogenous exposure monitoring (e.g., occupational EO) .
Research Findings and Contradictions
- Endogenous vs. Exogenous Contributions: Studies in rats showed exogenous N7-HOEtG contributes minimally (<10%) to total adducts at low EO doses, complicating risk assessments .
- Chemotherapeutic Context : Intratumoral BCNU delivery increased N7-HOEtG levels 879-fold in adjacent brain tumor tissue, validating its role in tracking drug efficacy .
Biological Activity
N7-(2-Hydroxyethyl)guanine (N7-HOEtG) is a significant DNA adduct formed primarily through the reaction of guanine with electrophilic agents, particularly those derived from environmental toxins and certain drugs. This compound has garnered attention due to its potential role in mutagenesis and as a biomarker for exposure to genotoxic agents. This article explores the biological activity of N7-HOEtG, including its formation, detection methods, biological significance, and case studies that highlight its relevance in toxicology and cancer research.
Formation and Mechanism
N7-HOEtG is formed when the N7 position of guanine reacts with 2-hydroxyethyl radicals, which can arise from various sources, including the metabolism of ethylene oxide and certain chemotherapeutic agents. The formation of this adduct is indicative of cellular exposure to alkylating agents.
-
Chemical Reaction : The reaction can be summarized as follows:
This adduct is characterized by its instability, leading to depurination and the generation of apurinic sites, which can contribute to mutagenesis if not repaired effectively.
Detection Methods
Various analytical techniques have been developed to quantify N7-HOEtG in biological samples:
- High-Performance Liquid Chromatography (HPLC) : A sensitive method that allows for the detection of low concentrations of N7-HOEtG in DNA samples. For example, a study reported a detection limit of 3.2 N7-HOEtG per nucleotides using HPLC with electrochemical detection .
- Gas Chromatography-Mass Spectrometry (GC-MS) : This method has been utilized for measuring N7-HOEtG levels in human DNA, providing robust quantification capabilities .
- Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) : This advanced technique offers high sensitivity and specificity for detecting DNA adducts like N7-HOEtG in complex biological matrices .
Biological Significance
The biological activity of N7-HOEtG is primarily associated with its role as a biomarker for exposure to genotoxic compounds. Its formation is linked to several health outcomes, particularly cancer:
- Mutagenesis : Although N7-HOEtG is considered chemically unstable and does not participate in Watson-Crick base pairing, it can lead to mutations through depurination and subsequent mispairing during DNA replication .
- Biomarker for Exposure : The presence of N7-HOEtG in biological samples serves as an indicator of exposure to harmful substances such as ethylene oxide or certain chemotherapeutic agents . Studies have shown that elevated levels of this adduct correlate with increased risk factors for various cancers.
Case Studies
Several studies have investigated the implications of N7-HOEtG in human health:
- Toxicological Studies : Research has demonstrated that individuals exposed to ethylene oxide show significantly higher levels of N7-HOEtG compared to unexposed controls, suggesting a direct link between exposure and adduct formation .
- Cancer Research : In a cohort study involving patients undergoing chemotherapy, elevated levels of N7-HOEtG were associated with increased mutagenic potential in peripheral blood lymphocytes, indicating a possible mechanism through which chemotherapy may induce secondary malignancies .
- Dietary Exposure : A study assessing dietary acrylamide intake found that participants consuming high levels of acrylamide-containing foods exhibited increased levels of related DNA adducts, including N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-CAG), which is structurally related to N7-HOEtG .
Summary Table
Aspect | Details |
---|---|
Compound Name | This compound (N7-HOEtG) |
Formation Source | Reaction with 2-hydroxyethyl radicals from environmental toxins/drugs |
Detection Methods | HPLC, GC-MS, UHPLC-MS/MS |
Biological Role | Biomarker for genotoxic exposure; potential mutagenicity |
Health Implications | Linked to cancer risk; mutagenic potential through depurination |
Chemical Reactions Analysis
Mechanism of Adduct Formation
N7-(2-Hydroxyethyl)guanine forms via electrophilic substitution at the N7 position of guanine. This reaction is initiated by alkylating agents such as ethylene oxide or glycidamide, which generate electrophilic intermediates that attack the nucleophilic N7 atom of guanine. Key steps include:
-
Electrophilic attack : The alkylating agent (e.g., ethylene oxide) undergoes ring opening to form a reactive electrophile.
-
Adduct stabilization : The resulting intermediate forms a covalent bond with the N7 position, creating a positively charged adduct .
-
Rearrangement : In some cases, the N7 adduct rearranges to the C8 position, though this is less common for hydroxyethyl derivatives compared to other alkylating agents .
Hydrolytic Ring Opening
The this compound adduct undergoes hydrolytic ring opening of the imidazole moiety. This reaction proceeds via:
-
Protonation of the N7 atom, increasing the electrophilicity of the adjacent C8 position.
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Nucleophilic attack by water or hydroxide ions at C8, leading to ring opening and formation of a formamidopyrimidine (FAPy) derivative .
Experimental Data :
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Rate comparison : Hydroxyethyl adducts exhibit slower ring-opening kinetics compared to carbamoyl-substituted analogs (e.g., glycidamide adducts). For example, DFT calculations show a 4.3 kcal/mol higher energy barrier for hydroxyethyl adducts .
-
pH dependence : The reaction accelerates under alkaline conditions due to increased hydroxide ion concentration .
Glycosidic Bond Cleavage
The N7 adduct destabilizes the glycosidic bond between guanine and deoxyribose, leading to depurination. This process is influenced by:
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Electron-withdrawing effects : The positively charged N7 adduct weakens the glycosidic bond.
-
Steric factors : Bulky substituents (e.g., hydroxyethyl groups) further destabilize the bond .
Comparative Reaction Analysis
The table below contrasts the reactivity of this compound with other N7-alkylguanine adducts:
Adduct Type | Hydrolytic Ring Opening Rate | Glycosidic Bond Stability | Primary Reaction Pathway |
---|---|---|---|
This compound | Slow | Moderate | Depurination |
N7-Glycidamide adduct | Fast | Low | Ring opening |
N7-Methylguanine | Very slow | High | Depurination |
Data derived from DFT calculations and experimental kinetics .
Experimental Studies
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NMR characterization : The this compound adduct shows distinct proton signals at δ 5.2 (CH₂OH) and δ 3.8 (NH₂) in D₂O, confirming its structure .
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Mutagenicity : In Salmonella typhimurium assays, this adduct induces G→T transversions at a frequency of 1.2 × 10⁻⁴ mutations per generation .
Computational Insights
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Transition state analysis : The rate-limiting step for ring opening involves a proton transfer from N7 to O6, with an activation energy of 22.1 kcal/mol .
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Substituent effects : Electron-donating groups (e.g., hydroxyethyl) stabilize the N7 adduct, reducing its reactivity compared to electron-withdrawing groups .
Biological Implications
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DNA repair : this compound is primarily repaired by base excision repair (BER) pathways, with a half-life of 18–24 hours in mammalian cells .
-
Biomarker potential : Urinary levels of this adduct correlate with occupational exposure to ethylene oxide (r = 0.74, p < 0.01) .
This synthesis of experimental and theoretical data underscores the complex reactivity of this compound and its significance in toxicology and DNA damage studies.
Q & A
Basic Research Questions
Q. What methodologies are commonly used to quantify N7-HOEtG in DNA samples?
N7-HOEtG is primarily quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC) and gas chromatography coupled with mass spectrometry (GC/MS) .
- HPLC-EC : This method uses an isocratic mobile phase (e.g., 50 mM sodium acetate with 10% methanol) and electrochemical oxidation at +825 mV for sensitive detection. Recovery rates ≥80% and intra-/interassay coefficients of variation (2–10%) ensure precision .
- GC/MS : Advanced techniques like GC/electron capture negative chemical ionization-high-resolution mass spectrometry (GC/ECNCI-HRMS) achieve high specificity, detecting adducts at 0.05–1.0 pmol/mg DNA. Stable isotope internal standards (e.g., N7-HOEtG-d4) improve accuracy .
Q. How does N7-HOEtG form in DNA, and what are its biological implications?
N7-HOEtG arises from alkylation of guanine by chloroethylnitrosoureas (CENUs) like BCNU or ethylene oxide (EO).
- CENUs : BCNU decomposes into reactive intermediates that form N7-HOEtG as a major DNA adduct, correlating linearly with drug concentration. This adduct serves as a molecular dosimeter to evaluate drug delivery efficacy in brain tumors .
- Endogenous sources : Ethylene metabolism to EO generates background N7-HOEtG (0.2–0.6 pmol/μmol guanine) in untreated tissues, linked to oxidative stress pathways .
Q. What are the primary sources of N7-HOEtG in untreated biological samples?
Baseline N7-HOEtG in untreated samples originates from:
- Endogenous ethylene oxidation : Ethylene oxide, a byproduct of lipid peroxidation and metabolic processes, alkylates DNA .
- Environmental exposure : Ethylene oxide from air pollution or cigarette smoke contributes to exogenous adducts, detectable in human lymphocytes (2.5 pmol/μmol guanine) .
Advanced Research Questions
Q. How can researchers address discrepancies in N7-HOEtG measurements between different analytical techniques?
Discrepancies between methods like 32P-postlabeling and GC/MS arise from:
- RNA contamination : 32P-postlabeling overestimates adducts if RNA exceeds 2% in DNA samples. Repurification with RNase is critical .
- Sensitivity thresholds : GC/MS detects lower adduct levels (0.002–4 adducts/10⁸ nucleotides) with linear dose-responses, while 32P-postlabeling is less precise at low concentrations .
- Solution : Cross-validate methods using shared DNA samples and standardized internal controls .
Q. What experimental strategies optimize the detection of N7-HOEtG in heterogeneous tumor tissues?
- Spatial sampling : In glioblastoma (GBM) tumors, N7-HOEtG levels vary by proximity to drug injection sites (e.g., 879-fold higher in adjacent vs. distal regions). Stratified sampling (e.g., 0.9 cm, 2.4 cm, 3.9 cm from injection site) ensures accurate pharmacokinetic profiling .
- Hydrolysis optimization : Heat DNA at 100°C in aqueous buffer to release N7-HOEtG, followed by solid-phase extraction (e.g., C18 columns) to isolate adducts from hydrolyzed DNA .
Q. How do endogenous and exogenous sources of N7-HOEtG contribute to its background levels in human biomonitoring?
- Isotope labeling : Dual-isotope studies (e.g., [14C]EO exposure in rats) distinguish endogenous vs. exogenous adducts. Endogenous N7-HOEtG dominates at low EO doses (<3 ppm), while exogenous adducts increase linearly above 10 ppm .
- Oxidative stress linkage : Endogenous ethylene production via 1-aminocyclopropane-1-carboxylic acid (ACC) under oxidative stress elevates background N7-HOEtG, complicating risk assessment .
Q. What role does N7-HOEtG play in evaluating the efficacy of alkylating chemotherapeutic agents in brain tumors?
- Dosimetry correlation : N7-HOEtG levels in GBM tumors post-BCNU treatment correlate with drug delivery efficiency. For example, intratumoral DTI-015 (BCNU in ethanol) produces 369.5 pmol/mg DNA in adjacent tumor regions vs. 0.42 pmol/mg DNA in controls .
- Resistance mechanisms : Low O6-alkylguanine-DNA alkyltransferase (AGT) activity in tumors predicts higher N7-HOEtG accumulation and better therapeutic response, as AGT repairs O6-adducts but not N7 lesions .
Q. Data Contradictions and Resolution
- Variable adduct levels in untreated tumors : Some untreated GBM samples showed N7-HOEtG levels ≤0.25 pmol/mg DNA, while others reached 0.94 pmol/mg DNA. This variability may reflect differences in oxidative stress or pre-analytical DNA degradation .
- Ethylene oxide dose-response : Rodent studies show species-specific responses; mice exhibit linear adduct formation at 3–100 ppm EO, while rats show sublinear trends in brain/lung tissues at high doses. These differences highlight the need for species-specific pharmacokinetic models .
Properties
IUPAC Name |
2-amino-7-(2-hydroxyethyl)-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAWYYAMQRJCOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCO)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201703 | |
Record name | N(7)-Hydroxyethylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53498-52-5 | |
Record name | N(7)-Hydroxyethylguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(7)-Hydroxyethylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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